molecular formula C11H9BrN2O2 B13676702 Methyl 3-amino-6-bromoquinoline-2-carboxylate

Methyl 3-amino-6-bromoquinoline-2-carboxylate

Cat. No.: B13676702
M. Wt: 281.10 g/mol
InChI Key: DVVRIBWWOAUGPZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C₁₁H₉BrN₂O₂ and a molecular weight of 281.11 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) in acetonitrile under reflux conditions . The reaction proceeds as follows:

    Starting Material: Methyl 3-aminoquinoline-2-carboxylate.

    Reagent: N-bromosuccinimide (NBS).

    Solvent: Acetonitrile.

    Conditions: Reflux for 2 hours.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-bromoquinoline-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .

Scientific Research Applications

Methyl 3-amino-6-bromoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-6-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 3-amino-6-bromoquinoline-2-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(13)5-6-4-7(12)2-3-9(6)14-10/h2-5H,13H2,1H3

InChI Key

DVVRIBWWOAUGPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=C(C=CC2=N1)Br)N

Origin of Product

United States

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